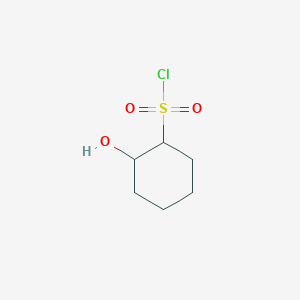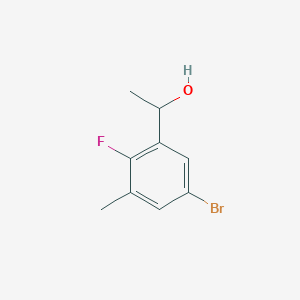
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4h-chromen-4-one
概要
説明
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. This compound is characterized by its multiple hydroxyl groups and a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-(trifluoromethyl)phenyl)chromen-4-one as the starting material.
Hydroxylation: The compound undergoes hydroxylation at the 3, 5, and 7 positions of the chromen-4-one ring. This can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficient synthesis and purification. Advanced techniques such as flow chemistry can be employed to optimize the reaction conditions and improve yield.
化学反応の分析
Types of Reactions: 3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in different structural isomers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxyl-free derivatives or partially reduced forms.
Substitution Products: Derivatives with different substituents replacing the trifluoromethyl group.
科学的研究の応用
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cardiovascular conditions.
Industry: Employed in the development of new materials and chemicals with unique properties.
作用機序
The mechanism by which 3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes, receptors, or signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
3,5,7-Trihydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other flavonoids. Similar compounds include:
3,5,7-Trihydroxyflavone (Apigenin): Lacks the trifluoromethyl group.
3,5,7-Trihydroxy-2-(4-methylphenyl)chromen-4-one: Has a methyl group instead of trifluoromethyl.
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Contains a hydroxyl group instead of trifluoromethyl.
These compounds differ in their biological activities and chemical reactivity due to the presence or absence of the trifluoromethyl group.
特性
IUPAC Name |
3,5,7-trihydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O5/c17-16(18,19)8-3-1-7(2-4-8)15-14(23)13(22)12-10(21)5-9(20)6-11(12)24-15/h1-6,20-21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFAXFXVNFMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)


